molecular formula C30H32N2O3 B11501007 ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(4-methylphenyl)propanoate

ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B11501007
M. Wt: 468.6 g/mol
InChI Key: WQTWOWCMCPEDPY-UHFFFAOYSA-N
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Description

ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(4-METHYLPHENYL)PROPANOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

The synthesis of ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(4-METHYLPHENYL)PROPANOATE typically involves multistep organic reactions. One common synthetic route starts with the preparation of the indole core, followed by functionalization at specific positions to introduce the benzyl, propanamido, and methylphenyl groups. Key steps in the synthesis may include:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form oxindole derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . Additionally, the compound’s ability to interact with nucleic acids and proteins can contribute to its antiviral and antimicrobial activities.

Comparison with Similar Compounds

ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(4-METHYLPHENYL)PROPANOATE can be compared with other indole derivatives such as:

What sets ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(4-METHYLPHENYL)PROPANOATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C30H32N2O3

Molecular Weight

468.6 g/mol

IUPAC Name

ethyl 3-[3-(1-benzylindol-3-yl)propanoylamino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C30H32N2O3/c1-3-35-30(34)19-27(24-15-13-22(2)14-16-24)31-29(33)18-17-25-21-32(20-23-9-5-4-6-10-23)28-12-8-7-11-26(25)28/h4-16,21,27H,3,17-20H2,1-2H3,(H,31,33)

InChI Key

WQTWOWCMCPEDPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)CCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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